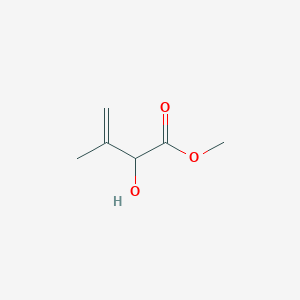

Methyl 2-hydroxy-3-methylbut-3-enoate

货号:

B8718591

CAS 编号:

34680-70-1

分子量:

130.14 g/mol

InChI 键:

XKJWUMFWOHOXIQ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Methyl 2-hydroxy-3-methylbut-3-enoate (CAS 34680-70-1) is a branched-chain unsaturated ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure features a hydroxyl group at position 2, a methyl-substituted double bond at position 3, and a methyl ester group.

属性

CAS 编号 |

34680-70-1 |

|---|---|

分子式 |

C6H10O3 |

分子量 |

130.14 g/mol |

IUPAC 名称 |

methyl 2-hydroxy-3-methylbut-3-enoate |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h5,7H,1H2,2-3H3 |

InChI 键 |

XKJWUMFWOHOXIQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(C(=O)OC)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 2-hydroxy-3-methylbut-3-enoate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS : 33537-17-6

- Key Differences :

- The ethyl ester derivative replaces the methyl ester group, increasing molecular weight by ~14 g/mol.

- Physical Properties : Boiling point = 208.2°C, density = 1.027 g/cm³, and flash point = 80.5°C .

- Reactivity : The ethyl group may slightly reduce electrophilicity at the ester carbonyl compared to the methyl analog.

- Applications : Used in specialty chemical synthesis; its higher lipophilicity may influence solubility in organic solvents .

Chlorinated Derivatives

Methyl 2-chlorobut-3-enoate

- Molecular Formula : C₅H₇ClO₂

- CAS : CID 11116117

- Key Differences :

Methyl 2-chloro-3-methylbut-3-enoate

- Molecular Formula : C₆H₉ClO₂

- CAS : CID 101634971

- Key Differences: Combines chlorine substitution and a methyl group at position 3, creating a sterically hindered reactive site. Applications: Potential intermediate in agrochemical or pharmaceutical synthesis due to dual functionality .

Complex Methyl Esters from Natural Resins

- Key Differences: Molecular Complexity: These diterpene-derived esters have multi-ring systems and higher molecular weights (>300 g/mol). Applications: Used in natural product studies and traditional medicine, contrasting with the synthetic utility of Methyl 2-hydroxy-3-methylbut-3-enoate .

Amino-Substituted Methyl Esters

- Example: Methyl 2-benzoylamino-3-arylaminobut-2-enoates

- Molecular Formula : ~C₁₈H₁₇N₂O₃ (varies by substitution)

- Synthesis: Prepared via condensation reactions with aromatic amines, differing from the hydroxylation/esterification routes for the target compound .

Saturated Fatty Acid Methyl Esters

- Examples: Methyl decanoate (CAS 110-42-9), methyl laurate (CAS 111-82-0) .

- Key Differences: Structure: Long alkyl chains (C10–C12) without unsaturation or hydroxyl groups. Physical Properties: Higher boiling points (>250°C) and lower water solubility compared to Methyl 2-hydroxy-3-methylbut-3-enoate. Applications: Common in biodiesel and surfactants, unlike the specialized synthetic uses of the target compound .

Research Findings and Trends

- Reactivity: The hydroxyl and alkene groups in Methyl 2-hydroxy-3-methylbut-3-enoate enable Diels-Alder reactions and oxidation, whereas chlorinated analogs favor nucleophilic substitutions .

- Synthetic Utility : Ethyl and methyl esters are often interchangeable, but steric and electronic effects dictate reaction outcomes .

- Natural vs. Synthetic: Natural resin esters (e.g., communic acid derivatives) are structurally complex but less versatile in synthetic workflows compared to simpler esters like Methyl 2-hydroxy-3-methylbut-3-enoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。